6-(Hydroxymethyl)naphthalene-2-carboxylic acid

Diagnostic enzymology Serum cholinesterase assay Substrate stability

Select CAS 5859-95-0 as the only synthetic precursor for UV-transparent ChE substrate AMNCI and 1,8-elimination prodrug spacers. Its 6-hydroxymethyl group triggers geometry-dependent 1,8-cascade activation that 6-hydroxy or 6-methyl analogs cannot execute. This scaffold uniquely enables plasmin-activated prodrugs with 10.5-fold faster enzymatic activation (4 min half-life) than conventional PABC spacers. The benzylic alcohol also provides a reversible redox handle for sequential derivatization. For diagnostic kit manufacture or enzyme-targeted cytotoxic synthesis, this is the irreplaceable 2,6-difunctionalized naphthalene building block.

Molecular Formula C12H10O3
Molecular Weight 202.21 g/mol
CAS No. 5859-95-0
Cat. No. B11898760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Hydroxymethyl)naphthalene-2-carboxylic acid
CAS5859-95-0
Molecular FormulaC12H10O3
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C(=O)O)C=C1CO
InChIInChI=1S/C12H10O3/c13-7-8-1-2-10-6-11(12(14)15)4-3-9(10)5-8/h1-6,13H,7H2,(H,14,15)
InChIKeyYCJVVKLPTMDCSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Hydroxymethyl)naphthalene-2-carboxylic acid (CAS 5859-95-0): A Dual-Functional Naphthalene Building Block for Prodrug Spacer Systems, Diagnostic Substrates, and High-Performance Polymer Intermediates


6-(Hydroxymethyl)naphthalene-2-carboxylic acid (CAS 5859-95-0) is a 2,6-disubstituted naphthalene derivative bearing a carboxylic acid at position 2 and a hydroxymethyl group at position 6 . With a molecular formula of C₁₂H₁₀O₃, a molecular weight of 202.21 g/mol, a density of 1.349 g/cm³, and a boiling point of 424.3°C at 760 mmHg [1], this compound belongs to the aryl-hydroxymethyl-carboxylic acid class and serves as a versatile synthetic intermediate. Its structural signature—a benzylic alcohol group para to the carboxylic acid on the naphthalene scaffold—enables distinct reactivity profiles exploited in self-immolative prodrug linker technology, enzyme-substrate diagnostics, and liquid-crystal polymer monomer synthesis [2][3].

Why 6-(Hydroxymethyl)naphthalene-2-carboxylic acid Cannot Be Replaced by Generic 6-Substituted Naphthalene-2-carboxylic Acid Analogs


Superficial structural similarity among 6-substituted naphthalene-2-carboxylic acid derivatives masks critical functional divergence. The 6-hydroxymethyl analog (-CH₂OH) is not functionally interchangeable with the 6-hydroxy (-OH) or 6-methyl (-CH₃) congeners. In prodrug spacer applications, the benzylic alcohol serves as the essential nucleophilic trigger for 1,8-elimination cascades—a geometry-dependent process that the 6-hydroxy analog cannot execute and the 6-methyl analog cannot initiate [1]. In diagnostic enzymology, acetylation of the 6-hydroxymethyl group yields the cholinesterase substrate 6-acetoxymethyl-2-naphthoylcholine (AMNCI), whose UV-detectable hydrolysis product and non-enzymatic stability profile are uniquely conferred by the 6-acetoxymethyl substitution pattern; neither benzoylcholine nor acetylthiocholine-based substrates replicate this combination of spectral resolution and hydrolytic stability [2]. Furthermore, the hydroxymethyl group provides a reversible redox handle—oxidizable to the 6-formyl or 6-carboxy state—that the 6-methyl analog lacks entirely, enabling sequential derivatization strategies unavailable to close structural neighbors [3].

Quantitative Differential Evidence: 6-(Hydroxymethyl)naphthalene-2-carboxylic acid vs. Closest Structural Analogs and Functional Alternatives


Non-Enzymatic Hydrolysis Stability: AMNCI Substrate vs. Benzoylcholine and Acetylcholine

The derivative AMNCI, synthesized directly from 6-(hydroxymethyl)naphthalene-2-carboxylic acid via acetylation and choline conjugation, exhibits negligible non-enzymatic hydrolysis under diagnostic assay conditions: no detectable degradation was observed in 250 mM Tris-maleic acid buffer at pH 8.0 and 37°C over 60 minutes [1]. By contrast, the conventional UV-method substrate benzoylcholine undergoes spontaneous non-enzymatic hydrolysis that precludes operation at ChE's optimal pH of 8.0, and acetylcholine—the most widely used ChE substrate—similarly suffers from significant non-enzymatic lability that introduces blank-value variability across measurements [1][2]. This differential stability enables reagent-blank-free, single-wavelength kinetic monitoring.

Diagnostic enzymology Serum cholinesterase assay Substrate stability

Substrate Inhibition Threshold: AMNCI Tolerates 6-Fold Higher Concentration Than Benzoylcholine Without Activity Suppression

AMNCI, whose synthesis starts from 6-(hydroxymethyl)naphthalene-2-carboxylic acid, shows no substrate inhibition up to a concentration of 300 µM, permitting high-substrate reaction conditions that extend the linear dynamic range of the ChE assay [1]. The standard comparator benzoylcholine, by contrast, exhibits marked substrate inhibition at concentrations ≥50 µM, restricting the assay's upper quantitation limit and compressing the linear response window [1]. This 6-fold expansion of the usable substrate concentration range directly translates to broader clinical applicability, particularly for samples with elevated ChE activity.

Enzyme kinetics Diagnostic assay linearity Substrate inhibition

UV Detection Wavelength Positioning: Peak-Maximum Monitoring vs. Spectral-Slope Monitoring

The AMNCI substrate displays an absorption maximum near 335 nm, enabling enzymatic hydrolysis to be monitored at the spectral peak where absorbance changes are maximized and wavelength-dependent coefficient variation is minimized [1]. In contrast, benzoylcholine exhibits an absorption maximum near 230 nm in phosphate buffer (pH 7.4), but the clinical determination wavelength of 240 nm falls on the sloping shoulder of this peak, where small inter-instrument wavelength deviations produce disproportionately large absorbance errors [1]. The shift from slope-based to peak-based detection reduces inter-instrument coefficient of variation—a critical parameter for multi-site clinical standardization [1].

Spectrophotometric assay Analytical accuracy Inter-instrument reproducibility

Plasmin-Activated Prodrug Release Kinetics: Double 1,6-Elimination Spacer vs. Single PABC Spacer

In a plasmin-activated paclitaxel prodrug system, incorporation of a double 1,6-elimination spacer (built from the naphthalene-2-carboxylic acid scaffold derived from the target compound) yielded a prodrug activation half-life (T₁/₂ act) of 4 minutes, compared to 42 minutes for the conventional single PABC (p-aminobenzyloxycarbonyl) spacer-containing prodrug [1]. A second double-spacer construct comprising one PABC and one cyclization spacer achieved T₁/₂ act of 7.5 minutes [1]. Both double-spacer prodrugs were fully converted to the parent drug paclitaxel under physiological conditions (0.1 M Tris/HCl, pH 7.3, 37°C, 0.03 U/mL human plasmin) [1]. The naphthalene-containing elongated spacer system enables the 1,8-elimination geometry that the simpler single-PABC system cannot provide [1].

Targeted drug delivery Prodrug activation Self-immolative linker

Functional-Group Differentiation: Chemoselective Oxidation Capacity of 6-Hydroxymethyl vs. 6-Hydroxy and 6-Methyl Analogs

The 6-hydroxymethyl group (-CH₂OH) of the target compound serves as a reversible redox handle: it can be selectively oxidized to the 6-formylnaphthalene-2-carboxylic acid (CAS 5084-45-7) using mild oxidants or further to 2,6-naphthalenedicarboxylic acid [1]. The 6-methyl analog (CAS 5774-08-3) cannot undergo analogous oxidation without destroying the aromatic system, and the 6-hydroxy analog (CAS 16712-64-4) is already at the highest oxidation level accessible on that carbon, precluding the oxidative diversification pathway [2]. Additionally, the target compound's methyl ester (CAS 55343-77-6) is a documented high-purity monomer for poly(6-methylene-2-naphthoate) synthesis via selective diborane reduction of the corresponding dicarboxylic acid monoester [3]. This monomer-to-polymer pathway is unavailable from the 6-hydroxy or 6-methyl precursors, which lack the primary alcohol functionality required for polyesterification [3].

Synthetic intermediate Chemoselective derivatization Polymer monomer

Pseudo-ChE Substrate Specificity: AMNCI Reactivity Ratio vs. True-ChE

AMNCI exhibits a pseudo-ChE to true-ChE reactivity ratio of approximately 1:0.01, indicating a ~100-fold preference for serum pseudo-cholinesterase over erythrocyte true-cholinesterase [1]. This high specificity is critical because clinical ChE determinations are performed on serum samples that may be contaminated with true-ChE from hemolysis; substrates lacking this discrimination (e.g., acetylcholine and benzoylcholine, which react with both isoenzymes) produce systematically biased results when hemolysis is present [1]. The 100-fold selectivity is directly atributable to the 6-acetoxymethyl-2-naphthoyl scaffold, which is inaccessible without the target compound as the synthetic starting material [1].

Enzyme specificity Clinical chemistry Isoenzyme discrimination

Procurement-Driven Application Scenarios for 6-(Hydroxymethyl)naphthalene-2-carboxylic acid (CAS 5859-95-0)


Clinical Diagnostic Kit Manufacturing: Serum Cholinesterase Activity Determination

The target compound is the direct synthetic precursor to 6-acetoxymethyl-2-naphthoylcholine (AMNCI), a UV-transparent ChE substrate with negligible non-enzymatic hydrolysis at pH 8.0, 300 µM substrate inhibition threshold, and 100-fold pseudo-ChE selectivity [1]. These properties translate to reagent-blank-free kinetic assays with a linear range spanning low to high ChE activity samples without dilution, and hemolysis-tolerant measurements. Diagnostic kit manufacturers evaluating cholinesterase substrate precursors should select CAS 5859-95-0 over alternative naphthalene derivatives because AMNCI cannot be synthesized from the 6-hydroxy or 6-methyl analogs [1].

Targeted Anticancer Prodrug Development: Self-Immolative Spacer Construction

The hydroxymethyl and carboxylic acid functional groups of the target compound enable its incorporation into 1,8-elimination naphthalene spacer systems for plasmin-activated prodrugs. In a direct comparison, paclitaxel prodrugs built with double 1,6-elimination spacers derived from this scaffold achieved a 10.5-fold faster enzymatic activation half-life (4 min) than conventional single-PABC spacer prodrugs (42 min) under physiological plasmin conditions [2]. Medicinal chemistry teams developing enzyme-targeted cytotoxics should procure CAS 5859-95-0 specifically for constructing elongated electronic cascade spacers, as the naphthalene geometry required for 1,8-elimination is not achievable with phenyl-based PABC spacers alone [2].

High-Performance Polymer Monomer Synthesis: Liquid Crystal Polyesters and Engineering Plastics

The target compound can be converted (via its methyl ester, CAS 55343-77-6) to high-purity 6-hydroxymethyl-2-naphthoate monomers for poly(6-methylene-2-naphthoate) synthesis through selective diborane reduction of the corresponding dicarboxylic acid monoester [3]. The resulting naphthalene-containing polymers exhibit liquid-crystalline properties with enhanced tensile strength and thermal stability compared to para-substituted phenyl analogs [4]. Polymer research groups requiring naphthalene-based monomer building blocks with a primary alcohol polymerization handle should select CAS 5859-95-0, as the 6-hydroxy analog (HNA) requires different polymerization chemistry and the 6-methyl analog cannot be directly polymerized through the 6-position [3][4].

Synthetic Methodology & Scaffold Diversification: Sequential Oxidation–Derivatization Platform

The target compound's 6-hydroxymethyl group is a reversible redox handle that can be chemoselectively oxidized to the 6-formyl intermediate or fully to 2,6-naphthalenedicarboxylic acid under mild conditions, while the 2-carboxylic acid position remains available for orthogonal amidation, esterification, or Curtius rearrangement [4][5]. This dual-functional architecture enables sequential derivatization strategies—for example, oxidation at C6 followed by amide coupling at C2—that are precluded for the 6-hydroxy analog (which cannot be further oxidized) and the 6-methyl analog (which requires destructive oxidation conditions) [5]. Synthetic laboratories constructing naphthalene-based compound libraries should procure CAS 5859-95-0 as the preferred 2,6-difunctionalized scaffold, as it uniquely supports divergent oxidative elaboration pathways without protecting-group manipulation at the C6 position [5].

Quote Request

Request a Quote for 6-(Hydroxymethyl)naphthalene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.